molecular formula C12H13ClO B3033601 7-Chloro-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one CAS No. 1082267-76-2

7-Chloro-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B3033601
CAS No.: 1082267-76-2
M. Wt: 208.68 g/mol
InChI Key: BQTLUJOQFOOTSQ-UHFFFAOYSA-N
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Description

7-Chloro-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one (7-Cl-DDN) is a compound belonging to the family of naphthalenones, which are aromatic compounds found in many plants and animals. 7-Cl-DDN is a synthetic derivative of naphthalenone and is used in a variety of scientific research applications. It is a colorless solid that has a melting point of 114-115 °C and a boiling point of 175-176 °C. The compound is soluble in both water and ethanol, making it an ideal choice for laboratory experiments.

Scientific Research Applications

Environmental Presence and Toxicology

Polychlorinated naphthalenes (PCNs), which are structurally related to 7-Chloro-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one, have been studied for their environmental presence and toxicological effects. PCNs are environmental pollutants that contain chlorine atoms substituted on a naphthalene molecule, displaying toxicity through AhR-mediated mechanisms similar to that of dioxins. The limited information on human exposure, particularly through dietary intake, necessitates further investigation into the health effects of PCNs, highlighting a potential area of research for related chlorinated naphthalenes like this compound (Domingo, 2004).

Analytical Methods and Environmental Levels

Analytical procedures for evaluating PCNs in human and environmental matrices have been reviewed, reflecting on the importance of monitoring these compounds due to their toxicity, persistence, and bioaccumulation. Such methods and the reported levels of PCNs in various samples could inform research on similar compounds, providing a foundation for developing analytical techniques and understanding the environmental distribution of this compound (Agunbiade et al., 2020).

Chlorinated Compounds and Human Health

The review on chlorinated volatile organic compounds (Cl-VOCs) sheds light on their widespread use, environmental ubiquity, and potential health impacts. Understanding the sources, exposure routes, and toxicological effects of Cl-VOCs can provide valuable insights into similar chlorinated compounds, emphasizing the need for further research into their health implications and remediation technologies (Huang et al., 2014).

Photocatalytic Treatment of Sulfur Compounds

Research on the photocatalytic treatment of reduced sulfur compounds, which can be malodorous and harmful, may offer parallels to the degradation of chlorinated naphthalenes. Exploring photocatalytic processes for sulfur compounds could inspire similar approaches for the remediation of chlorinated naphthalenes, potentially applicable to compounds like this compound (Cantau et al., 2007).

Properties

IUPAC Name

7-chloro-4,4-dimethyl-2,3-dihydronaphthalen-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO/c1-12(2)6-5-11(14)9-7-8(13)3-4-10(9)12/h3-4,7H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQTLUJOQFOOTSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=O)C2=C1C=CC(=C2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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